2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .
Mode of Action
It’s worth noting that similar compounds, like zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
For instance, imidazo[1,2-a]pyridine derivatives have been implicated in the modulation of γ-aminobutyric acid receptors, which play a crucial role in inhibitory neurotransmission .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These compounds may also have potential applications in the treatment of cancer and cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
Therefore, it’s difficult to identify and discuss the enzymes, proteins, and other biomolecules it interacts with .
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-pyridinecarboxylic acid with an oxazole derivative under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid
- 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid
- 2-(Pyridin-3-yl)-1,3-thiazole-4-carboxylic acid
Comparison: Compared to similar compounds, 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid exhibits unique properties due to the specific positioning of the pyridine and oxazole rings. This positioning can influence its reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLESRXJDGURDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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